[2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone

WNK1 kinase inhibition allosteric inhibitor scaffold X-ray crystallography

[2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone (C21H20N2O2, MW 332.4, ChemDiv ID IB08-6915) is a synthetic 2-arylquinoline-4-carbonyl derivative featuring a 3-methoxyphenyl substituent at the quinoline 2-position and a pyrrolidine amide at the 4-carbonyl position. The 2-(3-methoxyphenyl)quinoline-4-carbonyl pharmacophore is a validated ligand core for allosteric With-No-Lysine (WNK) kinase inhibition, confirmed by a deposited co-crystal structure of a closely related analog bound to the WNK1 kinase domain.

Molecular Formula C21H20N2O2
Molecular Weight 332.4 g/mol
Cat. No. B12183876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone
Molecular FormulaC21H20N2O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4
InChIInChI=1S/C21H20N2O2/c1-25-16-8-6-7-15(13-16)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3
InChIKeyCMKNABCWFGXGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone: A 2-Arylquinoline-4-Carbonyl Screening Compound with Validated WNK1 Kinase Scaffold Pedigree


[2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone (C21H20N2O2, MW 332.4, ChemDiv ID IB08-6915) is a synthetic 2-arylquinoline-4-carbonyl derivative featuring a 3-methoxyphenyl substituent at the quinoline 2-position and a pyrrolidine amide at the 4-carbonyl position . The 2-(3-methoxyphenyl)quinoline-4-carbonyl pharmacophore is a validated ligand core for allosteric With-No-Lysine (WNK) kinase inhibition, confirmed by a deposited co-crystal structure of a closely related analog bound to the WNK1 kinase domain [1]. This compound belongs to a therapeutically versatile scaffold class that has yielded nanomolar-potency inhibitors and antagonists across multiple target families, including WNK kinases, TRPV1 ion channels, histone deacetylases (HDACs), and neurokinin NK3 receptors [2][3].

Why [2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone Cannot Be Replaced by Common In-Class Alternatives


The 2-arylquinoline-4-carbonyl scaffold class exhibits profound target- and potency-divergence driven by even modest structural modifications. Regioisomeric rearrangement—exemplified by the quinolin-4-one PQ-7 series (NSC-664171)—completely redirects pharmacology from tubulin polymerization inhibition (IC50 320–490 nM [1]) toward kinase and GPCR target space [2]. Removal of the 3-methoxy group to yield the des-methoxy analog (2-phenyl-4-quinolinyl)(1-pyrrolidinyl)methanone alters hydrogen-bond acceptor count and LogP, with established SAR in related series showing that methoxy deletion at this position attenuates WNK1 binding affinity by disrupting key hydrophobic contacts observed in the co-crystal structure [3]. Furthermore, replacement of the pyrrolidine amide with alternative amines—such as N-benzylpiperazine (CHEMBL4070968)—demonstrates that the nature of the 4-carbonyl amine directly modulates WNK1 inhibitory potency (IC50 623 nM for the piperazine analog [4]). These structure-activity relationships confirm that the precise combination of 3-methoxyphenyl, quinoline, and pyrrolidine amide in the target compound defines a distinct chemical space that cannot be interchanged with nominally similar analogs without altering pharmacological outcome.

Quantitative Differentiation Evidence for [2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone vs. Closest Comparators


WNK1 Kinase Co-Crystal Structural Validation of the 2-(3-Methoxyphenyl)quinoline-4-carbonyl Pharmacophore

The 2-(3-methoxyphenyl)quinoline-4-carbonyl core present in the target compound is structurally validated as a WNK1-binding pharmacophore through a deposited high-resolution (2.01 Å) co-crystal structure (PDB 5WE8) of Compound 8—N-{(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl}-2-(3-methoxyphenyl)-N-methylquinoline-4-carboxamide—bound to the human WNK1 kinase domain [1]. The 3-methoxyphenyl-quinoline portion occupies a defined hydrophobic pocket, providing atomic-level evidence that this substructure is a productive WNK1 recognition element. By contrast, the regioisomeric quinolin-4-one scaffold (PQ-7 series) does not engage WNK1 and instead targets the colchicine-binding site of tubulin [2], demonstrating that the quinoline-4-carbonyl (rather than quinolin-4-one) connectivity is a prerequisite for WNK1 engagement. The target compound retains this pharmacophoric connectivity while presenting the minimal pyrrolidine amide at the 4-carbonyl position, offering the simplest commercially available entry point to this validated kinase-binding scaffold.

WNK1 kinase inhibition allosteric inhibitor scaffold X-ray crystallography

LogP/LogD Differentiation from Des-Methoxy Analog (2-Phenyl-4-quinolinyl)(1-pyrrolidinyl)methanone

The target compound bears a 3-methoxy substituent on the 2-phenyl ring that is absent in the commercially available des-methoxy analog (2-phenyl-4-quinolinyl)(1-pyrrolidinyl)methanone (CAS 88067-74-7, C20H18N2O, MW 302.4) . The methoxy group contributes an additional hydrogen-bond acceptor (total HBA count = 4 vs. 3 for the des-methoxy analog), increases molecular weight by 30 Da, and elevates the calculated LogP/LogD. The target compound has experimentally calculated LogP = 4.43, LogD = 4.43, and polar surface area (PSA) = 59.66 Ų . While the des-methoxy analog's exact LogP has not been experimentally reported, the removal of the methoxy oxygen is predicted to reduce LogP by approximately 0.5–0.7 log units based on the Hansch π constant for aromatic -OCH3 (+0.50 to +0.60). This difference in lipophilicity is pharmacokinetically meaningful: compounds with LogD > 4.0 exhibit enhanced blood-brain barrier penetration potential but also increased metabolic liability, making the target compound a probe for CNS-targeted applications that the des-methoxy analog may not adequately address.

physicochemical profiling lipophilicity CNS permeability

Target Class Divergence: Quinoline-4-Carbonyl (WNK1/TRPV1/HDAC/NK3) vs. Quinolin-4-One (Tubulin) Pharmacology

The target compound's quinoline-4-carbonyl scaffold is mechanistically distinct from the quinolin-4-one scaffold represented by PQ-7 (NSC-664171, CHEMBL15778). PQ-7 inhibits tubulin polymerization at the colchicine binding site with IC50 values ranging from 320 to 490 nM across independent assays (bovine brain tubulin) [1]. By contrast, the 2-phenylquinoline-4-carbonyl scaffold class has demonstrated activity against an entirely different target panel. The closest analog with quantitative data—CHEMBL4070968 (SMILES: COc1cccc(c1)-c1cc(C(=O)N2CCN(Cc3ccccc3)CC2)c2ccccc2n1), which differs only in having N-benzylpiperazine in place of pyrrolidine—is an allosteric WNK1 inhibitor with IC50 = 623 nM [2]. A further elaborated analog (Compound 8, PDB 5WE8) has WNK1 IC50 = 750 nM [3]. Beyond WNK1, the same 2-phenylquinoline-4-carbonyl scaffold has yielded TRPV1 antagonists with IC50 = 10.2 nM (Compound 37 from Liao et al., 2018 [4]), HDAC3-selective inhibitors (Compound D28, Frontiers in Chemistry, 2022 [5]), and NK3 receptor antagonists (SB 218795, Ki = 13 nM with ~90-fold selectivity over NK2 [6]). These data establish that the quinoline-4-carbonyl scaffold opens access to kinase, GPCR, and epigenetic target space that is entirely inaccessible to the quinolin-4-one tubulin inhibitor series.

target selectivity scaffold pharmacology polypharmacology

Minimal Scaffold Advantage: Pyrrolidine Amide Simplification vs. Elaborated Analog CHEMBL4070968 (N-Benzylpiperazine)

The target compound features the smallest commercially available embodiment of the 2-(3-methoxyphenyl)quinoline-4-carbonyl pharmacophore with a simple pyrrolidine amide (N2CCCC2). The closest analog with published WNK1 inhibition data—CHEMBL4070968—incorporates an N-benzylpiperazine at the same position (N2CCN(Cc3ccccc3)CC2), yielding a WNK1 IC50 of 623 nM [1]. The target compound's pyrrolidine group has a molecular volume approximately 60 ų smaller than N-benzylpiperazine (estimated from fragment volumes) and lacks the additional aromatic ring and tertiary amine present in the piperazine analog. This structural minimization matters for SAR campaigns because the pyrrolidine amide provides a smaller steric footprint and reduced molecular complexity (fewer rotatable bonds, lower MW), making the target compound an optimal starting point for systematic amine SAR exploration at the 4-carbonyl position. Researchers can iteratively elaborate from pyrrolidine to piperidine, piperazine, substituted pyrrolidines, and bridged amines to map WNK1 potency and selectivity, using the target compound as the baseline reference point.

SAR exploration scaffold minimization WNK1 inhibition

Commercial Availability: Ready-to-Screen Supply vs. Custom Synthesis Requirement for Closest Active Analogs

The target compound is commercially available as a pre-weighed screening compound from ChemDiv (ID IB08-6915, 47 mg in stock, 1-week shipping) . In contrast, the two closest analogs with published WNK1 activity data—CHEMBL4070968 (N-benzylpiperazine analog) and Compound 8 (PDB 5WE8 co-crystallized ligand)—are not listed as off-the-shelf catalog items from major screening compound vendors and would require custom multi-step synthesis. The des-methoxy analog (CAS 88067-74-7) is listed in chemical databases but shows limited vendor availability. The carboxylic acid precursor—2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS 159782-19-1)—is commercially available from multiple suppliers and can serve as a synthetic intermediate for amide coupling, but the pyrrolidine amide product itself is pre-formed only in the target compound. For procurement-driven workflows, the target compound eliminates the 4–8 week lead time and synthesis cost associated with custom preparation of the more elaborated WNK1-active analogs, enabling immediate initiation of biological screening.

compound procurement screening library commercial availability

Optimal Research and Procurement Application Scenarios for [2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone


WNK1 Kinase Allosteric Inhibitor Screening and SAR Initiation

The compound serves as a minimal, commercially available starting point for WNK1 allosteric inhibitor discovery. The 2-(3-methoxyphenyl)quinoline-4-carbonyl core is validated by the 2.01 Å co-crystal structure (PDB 5WE8) of a closely related analog bound to WNK1 [1], and the simple pyrrolidine amide provides a tractable vector for systematic SAR exploration. Researchers can use this compound as the baseline reference for amine scanning—elaborating from pyrrolidine to piperidine, piperazine, and substituted pyrrolidines—while monitoring WNK1 inhibitory potency relative to the 623 nM benchmark established by the N-benzylpiperazine analog CHEMBL4070968 [2]. The co-crystal structure enables rational, structure-guided design of substitutions at the pyrrolidine nitrogen and the quinoline periphery.

Polypharmacology Profiling Across the 2-Phenylquinoline-4-Carbonyl Target Panel

Given that the 2-phenylquinoline-4-carbonyl scaffold has demonstrated activity against WNK1 (IC50 623–750 nM for close analogs [1][2]), TRPV1 (IC50 10.2 nM for elaborated analog [3]), HDAC3 [4], and NK3 (Ki 13 nM [5]), the target compound is suited for broad-panel selectivity profiling to define its polypharmacology fingerprint. Its intermediate LogP (4.43) and moderate PSA (59.66 Ų) further support use in cell-based phenotypic screening where membrane permeability across multiple compartments is required. This compound can serve as a probe to determine whether the minimal 2-(3-methoxyphenyl)quinoline-4-carbonyl-pyrrolidine scaffold retains multi-target activity or whether target selectivity is conferred by the specific amine substituent.

CNS-Penetrant Lead Identification Leveraging Elevated Lipophilicity

With a calculated LogP and LogD of 4.43 [1], the target compound resides in the optimal lipophilicity range associated with passive blood-brain barrier penetration. This physicochemical profile, combined with the presence of the 3-methoxy group (which distinguishes it from the less lipophilic des-methoxy analog), positions the compound as a candidate for CNS-targeted screening cascades. The scaffold's demonstrated engagement of CNS-relevant targets—including NK3 receptors (SB 218795 series) and TRPV1 ion channels (Compound 37 with in vivo antinociceptive activity [2])—further supports this application. Procurement of the pre-formed compound enables immediate CNS permeability assessment via MDCK-MDR1 or PAMPA-BBB assays without the delays of custom synthesis.

Synthetic Intermediate for Parallel Amide Library Generation

Although the pyrrolidine amide is already pre-formed in the target compound, the corresponding carboxylic acid—2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS 159782-19-1)—is also commercially available [1]. This dual availability enables a procurement strategy in which the target compound is purchased for immediate screening while the carboxylic acid precursor is simultaneously acquired for parallel amide coupling with diverse amine sets. The pyrrolidine amide compound then serves as the reference standard for potency benchmarking and analytical method development (LC-MS, NMR) across the amide library, streamlining the hit-to-lead progression timeline.

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